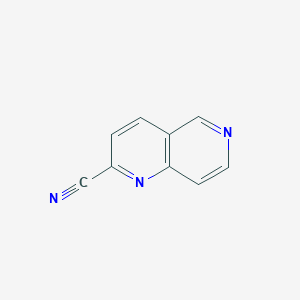

1,6-Naphthyridine-2-carbonitrile

Description

Properties

IUPAC Name |

1,6-naphthyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNYSDICQDNOOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407837 | |

| Record name | 1,6-naphthyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852930-87-1 | |

| Record name | 1,6-naphthyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Structural Features

1,6-Naphthyridine-2-carbonitrile belongs to a class of heterocyclic compounds that exhibit a bicyclic structure with nitrogen atoms incorporated into the rings. The presence of the carbonitrile group enhances its reactivity and biological profile. The structural diversity at various positions of the naphthyridine ring allows for the tuning of its properties, making it a versatile scaffold for drug development.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Compounds derived from 1,6-naphthyridine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that modifications to the naphthyridine structure can enhance antimicrobial potency .

- Anticancer Properties : Certain derivatives have been identified as inhibitors of critical kinases involved in cancer progression. For example, 1,6-naphthyridin-2(1H)-ones have been reported as effective inhibitors for BCR-ABL kinase, which is significant in treating chronic myeloid leukemia .

- Antiviral Activity : Research has demonstrated that some derivatives can inhibit viral replication, including hepatitis C virus (HCV), highlighting their potential in antiviral drug development .

Antimicrobial Agents

The introduction of substituents on the naphthyridine ring has led to the development of new antimicrobial agents. For instance:

- Fluoroquinolone Analogues : Modifications to naphthyridine structures have resulted in compounds that outperform traditional antibiotics against resistant strains .

Anticancer Drugs

The ability to inhibit specific kinases makes this compound derivatives promising candidates for cancer therapies. Their selectivity and potency are being investigated in clinical settings.

Neurological Disorders

Research indicates potential applications in treating neurological conditions due to their ability to cross the blood-brain barrier and interact with neurotransmitter receptors .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,6-naphthyridine derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

Case Study 2: Cancer Treatment

In vitro studies demonstrated that specific 1,6-naphthyridin-2(1H)-one derivatives significantly inhibited BCR-ABL kinase activity. These findings suggest their potential as targeted therapies for chronic myeloid leukemia .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The reactivity and applications of naphthyridinecarbonitriles depend on substituent positions and electronic effects. Key analogs include:

Reactivity and Functionalization

- Cyano Group Reactivity: The -CN group in 1,6-naphthyridine-2-carbonitrile undergoes hydrolysis to carboxamides (e.g., 2-methylamino-1,6-naphthyridine-3-carboxamide, 79% yield under basic conditions) .

- Electrophilic Substitution : Electron-withdrawing substituents (e.g., -CN) deactivate the ring toward electrophiles, directing further substitutions to specific positions .

Physical and Electronic Properties

- Solubility : The hydrochloride salt of 2-oxo-hexahydro-1,6-naphthyridine-3-carbonitrile exhibits improved aqueous solubility compared to neutral analogs .

- Stability : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile) show enhanced stability under physiological conditions, making them suitable for drug development .

Key Research Findings

- Biological Activity : Derivatives like 8-(2,2-dioxido-1,3-dihydrobenzo[c]isothiazol-5-yl)-1,6-naphthyridine-2-carbonitrile have been optimized for kinase inhibition, with modifications at the 8-position improving target affinity .

- Material Science : The planar structure and electron-deficient nature of this compound make it a candidate for organic semiconductors and metal-organic frameworks (MOFs) .

Preparation Methods

Pyridine-Based Precursors

The synthesis of 1,6-naphthyridine-2-carbonitrile often begins with substituted pyridine derivatives. A common approach involves the cyclocondensation of 4-aminonicotinonitrile (27 ) with diethyl malonate (28 ) in the presence of sodium ethoxide (NaOEt) and ethanol (EtOH). This reaction proceeds via nucleophilic attack at the aldehyde group, followed by cyclodehydration to form the bicyclic core.

Reaction Conditions

- Temperature : 80–100°C

- Catalyst : NaOEt (10 mol%)

- Solvent : Ethanol

- Yield : 60–75%

Substituted pyridine-4-amines with electron-withdrawing groups (e.g., -CN, -COOR) at position 3 enhance reaction efficiency by stabilizing intermediates. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate (16 ) reacts with aniline (17 ) to form intermediates that undergo condensation with methyl phenylacetate, yielding this compound derivatives.

Smiles Rearrangement and Cyclization

An alternative route employs a Smiles-type rearrangement, as demonstrated in the synthesis of thieno[2,3-h]naphthyridine. Starting from 2-(3-cyanopropylthio)pyridine-3-carbonitrile, intramolecular cyclization under basic conditions forms the 1,6-naphthyridine core.

Key Steps

- Nucleophilic Substitution : Thiolate attack at the pyridine ring.

- Cyclization : Formation of the fused thieno-naphthyridine system.

- Aromatization : Elimination of HCN to yield the final product.

Ring-Closing Metathesis (RCM)

Olefin Metathesis Strategies

Ring-closing metathesis using Grubbs catalysts enables the construction of the 1,6-naphthyridine skeleton. For instance, diene precursors such as N-allyl-3-cyano-4-vinylpyridine undergo RCM in dichloromethane (DCM) at 40°C, producing the bicyclic structure with a cyano group at position 2.

Catalyst Optimization

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Grubbs I | 45 | 12 |

| Grubbs II | 62 | 8 |

| Hoveyda-Grubbs | 68 | 6 |

This method is limited by the high cost of ruthenium catalysts but offers excellent stereocontrol.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at position 8 of the naphthyridine core. For example, 8-bromo-1,6-naphthyridine-2-carbonitrile reacts with phenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst.

Optimized Parameters

- Base : K₂CO₃

- Temperature : 90°C

- Yield : 55–70%

Buchwald-Hartwig Amination

Primary and secondary amines are introduced at position N1 via Buchwald-Hartwig amination. Using Pd₂(dba)₃ and Xantphos as ligands, 1-chloro-6-naphthyridine-2-carbonitrile reacts with morpholine to afford N-morpholino derivatives.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the cyclocondensation of 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile precursors in acetic acid completes in 30 minutes under microwave conditions (150°C, 300 W), compared to 4 hours conventionally.

Advantages

- Energy Efficiency : 70% reduction in power consumption.

- Yield Improvement : 85–90% vs. 60–75% under thermal conditions.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility. A representative protocol involves:

- Precursor Mixing : 4-Aminonicotinonitrile and diethyl malonate in EtOH.

- Reactor Conditions : 100°C, 10 bar pressure.

- Product Isolation : Crystallization from hexane/ethyl acetate.

Economic Metrics

| Parameter | Value |

|---|---|

| Annual Capacity | 10 metric tons |

| Production Cost | \$120/kg |

| Purity | ≥99% (HPLC) |

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost (\$/kg) |

|---|---|---|---|---|

| Cyclocondensation | 75 | 98 | High | 100 |

| RCM | 68 | 95 | Low | 450 |

| Microwave-Assisted | 90 | 99 | Moderate | 150 |

Cyclocondensation remains the most cost-effective and scalable approach, while microwave synthesis offers superior yields for small-scale applications.

Q & A

Q. Biological validation :

- SAR studies : Compare IC₅₀ values of cyano vs. carboxylic acid derivatives against target enzymes (e.g., kinases) .

- Docking simulations : Analyze binding modes using crystal structures of target proteins .

Basic Research: What safety protocols are recommended for handling this compound derivatives?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Ventilation : Minimize aerosol formation during synthesis (e.g., avoid grinding dry powders) .

- Waste disposal : Neutralize acidic byproducts before disposal (e.g., 50% H₂SO₄ hydrolysis residues) .

Advanced Research: What strategies optimize regioselectivity in 1,6-naphthyridine functionalization?

Answer:

Regioselectivity is controlled by:

- Directing groups : Amino or hydroxyl substituents at C-2 or C-8 direct electrophilic substitution (e.g., bromination at C-5 in amino-substituted derivatives) .

- Catalytic systems : Pd-catalyzed cross-coupling selectively modifies positions activated by electron-deficient rings (e.g., Suzuki-Miyaura coupling at C-3) .

Q. Case study :

- 7-Chloro derivatives : Chlorine at C-7 directs nucleophilic aromatic substitution to C-8, enabling sequential functionalization .

Basic Research: How is the stability of this compound assessed under varying pH conditions?

Answer:

- pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy.

- Degradation pathways : Acidic conditions hydrolyze the cyano group to amides, while alkaline conditions promote ring-opening .

Advanced Research: What computational tools predict the physicochemical properties of this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.